molecular formula C7H7BrN2O3 B13736407 3-Bromo-2,6-dimethyl-5-nitropyridin-4-ol CAS No. 31872-67-0

3-Bromo-2,6-dimethyl-5-nitropyridin-4-ol

Katalognummer: B13736407
CAS-Nummer: 31872-67-0
Molekulargewicht: 247.05 g/mol
InChI-Schlüssel: BPDBKFAYZOYNFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-2,6-dimethyl-5-nitropyridin-4-ol is a chemical compound with the molecular formula C7H7BrN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, nitro, and hydroxyl groups, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,6-dimethyl-5-nitropyridin-4-ol typically involves the bromination of 2,6-dimethyl-5-nitropyridin-4-ol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2,6-dimethyl-5-nitropyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: 3-Amino-2,6-dimethyl-5-nitropyridin-4-ol, 3-Thio-2,6-dimethyl-5-nitropyridin-4-ol.

    Reduction: 3-Bromo-2,6-dimethyl-5-aminopyridin-4-ol.

    Oxidation: 3-Bromo-2,6-dimethyl-5-nitropyridin-4-one.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2,6-dimethyl-5-nitropyridin-4-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Bromo-2,6-dimethyl-5-nitropyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, leading to the modulation of biological processes. The presence of the bromine, nitro, and hydroxyl groups allows it to form strong interactions with target molecules, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Bromo-2,6-dimethyl-5-nitropyridin-4-ol is unique due to the combination of its substituents. The presence of both bromine and nitro groups on the pyridine ring enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications .

Eigenschaften

CAS-Nummer

31872-67-0

Molekularformel

C7H7BrN2O3

Molekulargewicht

247.05 g/mol

IUPAC-Name

3-bromo-2,6-dimethyl-5-nitro-1H-pyridin-4-one

InChI

InChI=1S/C7H7BrN2O3/c1-3-5(8)7(11)6(10(12)13)4(2)9-3/h1-2H3,(H,9,11)

InChI-Schlüssel

BPDBKFAYZOYNFN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)C(=C(N1)C)Br)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.